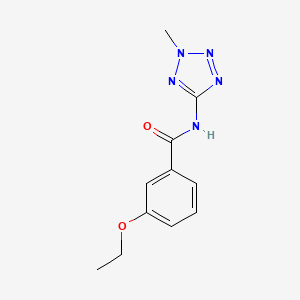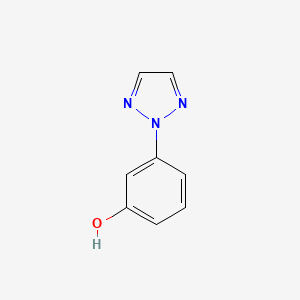
3-(2H-1,2,3-triazol-2-yl)phenol
概要
説明
3-(2H-1,2,3-triazol-2-yl)phenol is a compound that belongs to the class of 1,2,3-triazoles, which are nitrogen-containing heterocyclic compounds. These compounds are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . This compound has a molecular formula of C8H7N3O and a molecular weight of 161.16 g/mol . It is a yellow crystalline solid with good thermal and chemical stability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,2,3-triazol-2-yl)phenol can be achieved through various methods. One common approach is the “click chemistry” method, which involves the cycloaddition of azides and alkynes to form 1,2,3-triazoles . This reaction is typically carried out in the presence of a copper catalyst under mild conditions. Another method involves the use of nitrogen anion intermediates arylated with halogenated aromatics .
Industrial Production Methods
Industrial production of 1,2,3-triazoles, including this compound, often involves large-scale cycloaddition reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Solvents such as dimethyl sulfoxide and dimethylformamide are commonly used in these processes .
化学反応の分析
Types of Reactions
3-(2H-1,2,3-triazol-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with halogenated compounds to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Halogenated compounds, often in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted triazole derivatives, which can have different functional groups attached to the phenolic ring .
科学的研究の応用
3-(2H-1,2,3-triazol-2-yl)phenol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-(2H-1,2,3-triazol-2-yl)phenol involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors in the biological system, leading to inhibition or activation of specific biochemical pathways . For example, it can inhibit the activity of certain enzymes involved in microbial growth, making it an effective antimicrobial agent .
類似化合物との比較
3-(2H-1,2,3-triazol-2-yl)phenol can be compared with other similar compounds, such as:
1,2,4-Triazole: Another triazole compound with similar chemical properties but different biological activities.
Indole derivatives: Compounds with a similar heterocyclic structure but different functional groups and applications.
Pyrazole derivatives: Compounds with a similar five-membered ring structure but different nitrogen atom positions.
The uniqueness of this compound lies in its specific combination of chemical stability, biological activity, and versatility in various applications .
特性
IUPAC Name |
3-(triazol-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c12-8-3-1-2-7(6-8)11-9-4-5-10-11/h1-6,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHZINPGQOQTQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)N2N=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



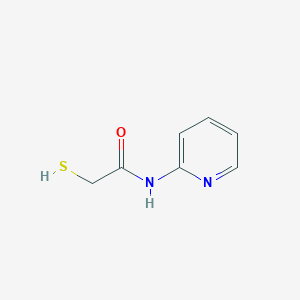
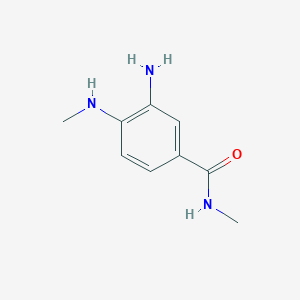

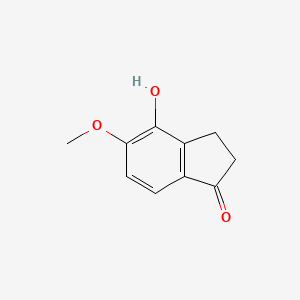
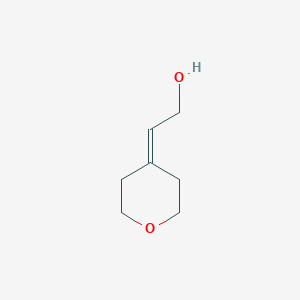
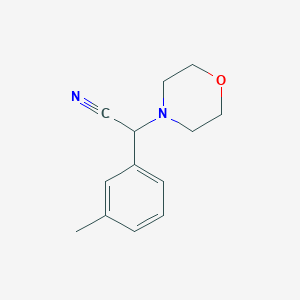
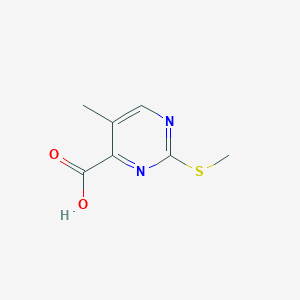
![2-{[(2-Chlorophenyl)methoxy]methyl}oxirane](/img/structure/B3385843.png)
![6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B3385844.png)

![2-[4-(Benzyloxy)-2-methylphenyl]acetonitrile](/img/structure/B3385867.png)
![1-Methyl-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B3385869.png)
